molecular formula C9H11Cl2N3S B14899955 2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine

2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine

Cat. No.: B14899955
M. Wt: 264.17 g/mol
InChI Key: KSILWDLUQOSODF-UHFFFAOYSA-N
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Description

2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine is a complex organic compound that features a dichlorocyclopropyl group attached to a pyrimidine ring via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine typically involves the reaction of 2,2-dichlorocyclopropylmethyl chloride with 6-methylpyrimidin-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: The dichlorocyclopropyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thioether derivatives.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole
  • 2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-4,5-dihydro-1H-imidazole hydrobromide

Uniqueness

2-(((2,2-Dichlorocyclopropyl)methyl)thio)-6-methylpyrimidin-4-amine is unique due to its specific combination of a dichlorocyclopropyl group and a pyrimidine ring.

Properties

Molecular Formula

C9H11Cl2N3S

Molecular Weight

264.17 g/mol

IUPAC Name

2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methylpyrimidin-4-amine

InChI

InChI=1S/C9H11Cl2N3S/c1-5-2-7(12)14-8(13-5)15-4-6-3-9(6,10)11/h2,6H,3-4H2,1H3,(H2,12,13,14)

InChI Key

KSILWDLUQOSODF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2CC2(Cl)Cl)N

Origin of Product

United States

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